ethyl 4-[(4-chloro-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate
Description
Ethyl 4-[(4-chloro-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate is a piperazine derivative featuring a 4-chloroindole moiety linked via an acetyl group to the piperazine nitrogen. The ethyl carboxylate group enhances solubility and modulates pharmacokinetic properties. Piperazine scaffolds are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, particularly in CNS disorders and antimicrobial agents .
Properties
IUPAC Name |
ethyl 4-[2-(4-chloroindol-1-yl)acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-2-24-17(23)20-10-8-19(9-11-20)16(22)12-21-7-6-13-14(18)4-3-5-15(13)21/h3-7H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEQVYQSIDQYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C=CC3=C2C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-[(4-chloro-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate involves several steps. One common method includes the condensation reaction of 4-chloroindole with ethyl 4-piperazinecarboxylate under specific conditions. The reaction typically requires a catalyst and is carried out under reflux conditions . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using different solvents, temperatures, and catalysts.
Chemical Reactions Analysis
Ethyl 4-[(4-chloro-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[(4-chloro-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl 4-[(4-chloro-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological pathways . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 4-(5-Chloro-1H-indole-2-carbonyl)-1-piperazinecarboxylate (CAS 904262-97-1)
- Structure : The chloro substituent is at the 5-position of the indole, and the indole is linked via a carbonyl group instead of an acetyl.
- Molecular Formula : C₁₆H₁₈ClN₃O₃.
- Molecular Weight : 335.78 g/mol.
- Key Differences: The 5-chloro substitution may alter electronic distribution compared to the 4-chloro analog.
- Solubility : 7 µg/mL at pH 7.4, suggesting moderate aqueous solubility .
Ethyl 4-(1H-Indole-2-carbonyl)-1-piperazinecarboxylate (CAS 1024061-54-8)
- Structure : Lacks the chloro substituent on the indole.
- Molecular Formula : C₁₆H₁₉N₃O₃.
- Molecular Weight : 301.34 g/mol.
Variations in Linker Groups
Ethyl 4-[4-(1H-Indol-3-yl)butyl]-1-piperazinecarboxylate (Compound 12a)
- Structure : A butyl chain connects the indole (3-position) to the piperazine.
- Molecular Formula : C₁₉H₂₇N₃O₂.
- Molecular Weight : 329.44 g/mol.
- Key Differences : The extended alkyl chain increases hydrophobicity, likely enhancing membrane permeability but reducing solubility. Reported synthesis yield: 69% .
Ethyl 4-[(2-Methyl-1H-indol-3-yl)(4-pyridinyl)methyl]-1-piperazinecarboxylate
- Structure : Features a methyl-substituted indole and a pyridinyl group linked via a methylene bridge.
- Key Differences : The pyridine ring introduces basicity, while the methyl group on indole sterically hinders interactions. This dual heterocyclic system may target receptors like serotonin or dopamine .
Piperazine Derivatives with Aromatic Substituents
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
Ethyl 4-(4-Nitrophenyl)-1-piperazinecarboxylate (CAS 1096849-67-0)
- Structure : Substituted with a 4-nitrophenyl group .
- Molecular Formula : C₁₃H₁₇N₃O₄.
Key Data Table: Structural and Physicochemical Comparison
Structure-Activity Relationship (SAR) Insights
- Chloro Position : 4-Chloro substitution on indole (target compound) vs. 5-chloro (CAS 904262-97-1) may influence π-π stacking or halogen bonding with targets like 5-HT receptors .
- Hydrophobicity vs. Solubility : Butyl-linked analogs (e.g., Compound 12a) trade solubility for enhanced lipophilicity, critical for blood-brain barrier penetration .
- Electron Effects : Nitro and chloro substituents enhance electrophilicity, impacting reactivity in prodrug designs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
